1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and hydrazine derivatives.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving the condensation of the hydrazine derivative with the 2-fluorobenzaldehyde.
Oxidation: The intermediate product is then oxidized to introduce the keto group at the 5-position of the pyrazole ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, completing the synthesis of this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-Fluorophenylacetic Acid: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
1-(2-Fluorophenyl)-3-methyl-5-pyrazolone: This compound also features a pyrazole ring with a fluorophenyl group, but has different substituents at the 3- and 5-positions.
2-Fluorobenzoic Acid: Similar in containing a fluorophenyl group, but lacks the pyrazole ring and has different chemical properties.
The uniqueness of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-3-1-2-4-8(7)13-9(14)6(5-12-13)10(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSQHONMGXNLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(C=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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